molecular formula C10H13NO6 B12401926 3-Deaza-xylouridine

3-Deaza-xylouridine

Cat. No.: B12401926
M. Wt: 243.21 g/mol
InChI Key: CBOKZNLSFMZJJA-UKUJCULDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deaza-xylouridine: is a purine nucleoside analog known for its broad antitumor activity. It is primarily used in research settings to study its effects on DNA synthesis and apoptosis induction. This compound has shown significant potential in targeting indolent lymphoid malignancies and various viral ailments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-xylouridine involves several steps, including the preparation of the nucleoside analog and its subsequent functionalizationThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 3-Deaza-xylouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Deaza-xylouridine is used in chemical research to study nucleoside analogs and their interactions with other molecules. It serves as a model compound for understanding the behavior of modified nucleosides in various chemical environments .

Biology: In biological research, this compound is used to investigate its effects on DNA synthesis and cell cycle regulation. It has been shown to induce apoptosis in certain cancer cell lines, making it a valuable tool for studying cancer biology .

Medicine: this compound has potential therapeutic applications, particularly in the treatment of lymphoid malignancies and viral infections. Its ability to inhibit DNA synthesis and induce apoptosis makes it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used in the production of nucleoside analogs and other related compounds. Its unique properties make it a valuable component in the synthesis of various pharmaceuticals and research chemicals .

Mechanism of Action

3-Deaza-xylouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in target cells. The compound interferes with the normal function of nucleic acids, leading to the disruption of cellular processes and ultimately cell death. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Deaza-xylouridine is unique in its specific structural modifications, which confer distinct biological activities compared to other nucleoside analogs. Its ability to target specific malignancies and viral infections sets it apart from other compounds in its class .

Properties

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8+,9?,10-/m1/s1

InChI Key

CBOKZNLSFMZJJA-UKUJCULDSA-N

Isomeric SMILES

C1=CN(C(=O)C=C1O)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O

solubility

H2O 18 (mg/mL)
DMSO > 150 (mg/mL)
EtOH < 1 (mg/mL)
DMF > 150 (mg/mL)
EtOAc 0.2 (mg/mL)
CHC13 0.2 (mg/mL)

Origin of Product

United States

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